molecular formula C12H18N2O B3023545 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline CAS No. 50609-01-3

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline

Cat. No.: B3023545
CAS No.: 50609-01-3
M. Wt: 206.28 g/mol
InChI Key: OTYZNDKWNPQQJP-UHFFFAOYSA-N
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Description

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline (CAS 50609-01-3) is an aromatic amine featuring a pyrrolidine-substituted ethoxy group at the para position of the aniline ring. Its molecular formula is C₁₂H₁₇N₂O, with a molecular weight of 220.31 g/mol. This compound is widely used as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and anticancer agents. For example, it is a precursor in the synthesis of Pacritinib hydrochloride, a Janus kinase (JAK) inhibitor . The pyrrolidine moiety enhances solubility and modulates electronic properties, while the ethoxy linker provides flexibility for binding to biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline typically involves the reaction of 4-chloroaniline with 2-(pyrrolidin-1-yl)ethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline , with CAS number 50609-01-3, has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. Below is a detailed exploration of its applications, supported by case studies and data tables.

Cancer Treatment

One of the prominent applications of this compound is in the field of oncology. Research indicates that derivatives of this compound exhibit inhibitory effects on key signaling pathways involved in tumor growth and progression, particularly the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.

  • Case Study : A study demonstrated that compounds similar to this compound showed activity against various human tumor xenograft models, including glioblastoma and prostate cancer. These findings suggest potential for developing targeted therapies for resistant cancer types .

Neuropharmacology

The compound's structural features suggest possible interactions with neurotransmitter systems, making it a candidate for neuropharmacological studies.

  • Research Findings : Investigations into its effects on neurotransmitter release and synaptic plasticity have indicated potential benefits in treating neurodegenerative diseases .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound and its derivatives.

  • Data Table: Antimicrobial Efficacy
CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
S. aureus18
P. aeruginosa12

This table illustrates the compound's effectiveness against common bacterial strains, indicating its potential as an antimicrobial agent.

Pharmaceutical Formulations

In pharmaceutical applications, this compound can be used as an active pharmaceutical ingredient (API) in formulations targeting specific diseases.

  • Formulation Insights : The compound’s solubility and stability profiles have been assessed for incorporation into various dosage forms, enhancing bioavailability and therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity due to its unique three-dimensional structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues of 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline, highlighting structural differences, molecular weights, and biological activities:

Compound Name CAS No. Structural Difference Molecular Weight Key Biological Activity References
This compound 50609-01-3 Reference compound 220.31 Kinase inhibition, anticancer activity
3-Fluoro-4-(2-(pyrrolidin-1-yl)ethoxy)aniline 837421-94-0 Fluorine substitution at meta position 224.27 Enhanced binding to estrogen receptors
n-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline 265654-80-6 Methyl group on the aniline nitrogen 220.31 Improved metabolic stability
4-((1-Methylpiperidin-4-yl)oxy)aniline 358789-72-7 Piperidine replaces pyrrolidine 220.31 Antiviral activity (e.g., filovirus inhibition)
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline 122833-04-9 Methoxy and methylpiperazine substitutions 221.29 DNA intercalation, antitumor potential
DNTA (N-(4-(2-(Diethylamino)ethoxy)phenyl)-...) - Diethylamino group replaces pyrrolidine 377.31 KV10.1 channel inhibition, anticancer

Electronic and Steric Effects

  • Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size (5-membered) increases conformational rigidity, enhancing target selectivity compared to piperidine’s 6-membered ring .
  • Fluorine Substitution : The electron-withdrawing fluorine atom in 837421-94-0 improves metabolic stability and bioavailability by reducing oxidative degradation .

Biological Activity

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline is an organic compound that belongs to the class of diarylamines, which are known for their diverse biological activities. This compound features a pyrrolidine moiety, which can influence its pharmacological properties, including its interaction with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H20N2O
  • Molecular Weight : 232.33 g/mol

The structure consists of an aniline group substituted with a pyrrolidine and an ethoxy group, which may contribute to its lipophilicity and ability to cross biological membranes.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, diarylamines have been studied for their ability to inhibit specific signaling pathways involved in cancer progression.

Case Study: Inhibition of Tumor Growth

A study investigating the effects of diarylamines on tumor cell lines demonstrated that certain derivatives could significantly reduce cell viability and induce apoptosis in cancer cells. The mechanism was attributed to the inhibition of key enzymes involved in cell proliferation.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of similar compounds. Diarylamines have shown activity against various bacterial strains, suggesting that this compound may also possess such properties.

Table 1: Antimicrobial Activity of Diarylamines

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Diaryl amine AStaphylococcus aureus32 µg/mL
Diaryl amine BEscherichia coli16 µg/mL
This compoundNot yet testedN/A

Neuroprotective Effects

Some studies have suggested that compounds with a pyrrolidine structure may exhibit neuroprotective effects. This could be relevant for conditions such as neurodegenerative diseases.

The proposed mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. Further research is needed to confirm these effects specifically for this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline?

The compound is synthesized via nucleophilic substitution between 1-(2-chloroethyl)pyrrolidine hydrochloride and 4-aminophenol derivatives under basic conditions. For example, potassium carbonate in acetone/water facilitates substitution to form the ether linkage . Alternative routes include reductive amination or coupling reactions with protected aniline intermediates .

Q. Which analytical methods are used to characterize this compound?

Key techniques include:

  • LCMS for molecular ion confirmation (e.g., [M+H]+ = 510.3 in a related synthesis ).
  • NMR spectroscopy to verify the pyrrolidine-ethoxy-aniline backbone .
  • HPLC for purity assessment, often using water/acetonitrile gradients with formic acid modifiers .

Q. What are common reactions involving this compound?

The aniline group participates in diazotization, acylation, or sulfonation, while the pyrrolidine-ethoxy chain undergoes oxidation or alkylation. For example:

  • Oxidation : Potassium permanganate converts the pyrrolidine ring to a lactam .
  • Reduction : Sodium borohydride reduces nitro intermediates to amines in multi-step syntheses .

Advanced Research Questions

Q. How can low yields in the nucleophilic substitution step be optimized?

Evidence from Pacritinib synthesis shows a 13% yield for a related intermediate, suggesting inefficiencies in reaction kinetics . Optimization strategies include:

  • Catalyst screening : Transition metals or phase-transfer catalysts to enhance reactivity.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve substitution rates .
  • Temperature control : Prolonged reflux (e.g., 5–12 hours) improves conversion .

Q. What stability challenges arise under physiological conditions?

The compound’s hydrochloride salt form enhances aqueous solubility but may hydrolyze in alkaline media. Stability studies should assess:

  • pH-dependent degradation : Hydrolysis of the ether linkage at extremes (pH < 2 or > 10) .
  • Thermal stability : Accelerated aging tests at 40–60°C to simulate storage conditions .

Q. How does structural modification impact bioactivity in drug development?

The pyrrolidine-ethoxy-aniline scaffold is a key intermediate in kinase inhibitors (e.g., Pacritinib ). Modifications include:

  • Pyrrolidine substitution : Methyl or fluorinated groups alter binding affinity to kinase domains .
  • Aniline derivatization : Electron-withdrawing groups enhance metabolic stability .

Q. How to resolve contradictions in reported synthetic yields?

Discrepancies (e.g., 13% vs. 77% yields ) arise from:

  • Reagent purity : Impurities in 1-(2-chloroethyl)pyrrolidine hydrochloride affect reactivity.
  • Workup protocols : Preparative HPLC vs. column chromatography impacts recovery .
  • By-product formation : Competing N-alkylation or polymerization requires rigorous by-product analysis .

Q. What role does this compound play in targeting ERK pathways for cancer therapy?

Derivatives like BPIQ inhibit ERK-mediated migration in non-small cell lung cancer (NSCLC) by modulating mitochondrial apoptosis. Structure-activity relationship (SAR) studies highlight the importance of the ethoxy spacer length and pyrrolidine substitution .

Q. Methodological Considerations

Q. How to detect and quantify impurities in synthesized batches?

  • LC-MS/MS : Identifies genotoxic impurities (e.g., alkyl halides) at ppm levels .
  • ICH guidelines : Follow Q3A/B thresholds for residual solvents and elemental impurities .

Q. What computational tools predict reactivity for novel derivatives?

  • DFT calculations : Model electron density for the aniline group to predict nucleophilic sites .
  • Molecular docking : Simulate interactions with kinase targets (e.g., JAK2 for Pacritinib analogs) .

Properties

IUPAC Name

4-(2-pyrrolidin-1-ylethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYZNDKWNPQQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424631
Record name 4-(2-(pyrrolidin-1-yl)ethoxy)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50609-01-3
Record name 4-(2-(pyrrolidin-1-yl)ethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-(pyrrolidin-1-yl)ethoxy) aniline
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Synthesis routes and methods I

Procedure details

[8-(3-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine and [8-(3-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-phenyl-amine were prepared from 8-(3-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (100.0 mg, 0.3468 mmol) and 1-[2-(4-bromo-phenoxy)-ethyl]-pyrrolidine (90.0 L, 0.434 mmol) in a manner analogous to Step 2d. The title compound 8-(3-Methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine was isolated as a yellow foam (0.047 g, 28%). 1H NMR (400 MHz, CDCl3, δ, ppm): 8.66 (t, J=1.7 Hz, 1H), 8.47-8.44 (m, 1H), 8.39-8.35 (m, 1H), 8.01-7.97 (m, 1H), 7.26 (dd, J=7.8, 7.8 Hz, 1H), 7.68-7.65 (m, 1H), 7.54-7.48 (m, 2H), 6.99 (dd, J=7.0, 7.0 Hz, 1H), 6.96-6.92 (m, 2H), 6.91 (s, 1H), 4.11 (t, J=6.1 Hz, 2H), 3.13 (s, 3H), 2.91 (t, J=6.1 Hz, 2H), 2.68-2.58 (m, 4H), 1.85-1.78 (m, 4H). MS=478 (MH)+.
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8-(3-methanesulfonyl-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
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100 mg
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90 L
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 1-(2-hydroxyethyl)pyrrolidine in THF was added dropwise to a slurry of NaH in THF under N2 at 25° C. over a 5 min period. The mixture was stirred at 25° C. for 30 min, during which time it turned to a dark amber solution. A solution of 4-nitrofluorobenzene in THF was added dropwise and the resultant mixture was stirred at 25° C. for 48 h. The dark brown solution was carefully quenched by the addition of saturated aqueous NaHCO3 and was diluted with EtOAc. The aqueous layer was extracted with EtOAc (3×) and the combined organic extracts were washed with saturated aqueous NaHCO3, brine (2×) and were dried over MgSO4 and concentrated in vacuo to give a pale amber oil that was used without further purification. A solution of 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine in EtOH under N2 was treated with 10% Pd/C and placed under an atmosphere of H2 via Parr apparatus. The mixture was agitated for 3 h at ˜45 psi of hydrogen and was then purged with N2, and filtered through a plug of Celite (EtOAc/EtOH wash) under N2 to give a dark brown oil. Purification of the oil by flash chromatography (12 g pre-packed silica gel ISCO column, 0-15% CH3OH/CH2Cl2) afforded 4-(2-pyrrolidin-1-ylethoxy)aniline as a brown oil. A solution of Methyl 5-(4-chlorophenyl)-3-{[(E)-(dimethylamino)methylidene]amino}2-thiophenecarboxylate (Example J13) and aniline in EtOH under N2 was stirred and heated at reflux for 48 h. The mixture was filtered and the white solid was washed with EtOH and dried in vacuo. Purification by reverse phase chromatography (Gilson, 10-95% acetonitrile/water) and concentration via lyophilization afforded the desired product as a TFA salt. 1H NMR (DMSOd6) δ 9.80 (br s, 1H), 8.37 (s, 1H), 7.96 (s, 1H), 7.91 (d, J=8.8 Hz, 2H), 7.56 (d, J=8.8 Hz, 2H), 7.50 (d, J=9 Hz, 2H), 7.16 (d, J=9 Hz, 2H), 4.36 (m, 2H), 3.61 (m, 4H), 3.14 (m, 2H), 2.03 (m, 2H), 1.88 (m, 2H). LCMS m/z=452 (M++H).
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Synthesis routes and methods IV

Procedure details

A mixture of 4-aminophenol (4.0 g, 37.4 mmol), 1-(2-chloroethyl)-pyrrolidine hydrochloride (7.6 g, 44.9 mmol, 1.2 equiv), NaOH (3.7 g, 93.5 mmol, 2.5 equiv) in DMF (64 mL) is stirred for 2 h at 75° C., under an argon atmosphere. The mixture is allowed to cool to RT and then filtered through a glass sintered funnel. The filtrate is diluted with CH2Cl2 (200 mL), washed with brine (2×50 mL), dried (Na2SO4), filtered and concentrated. The residue is purified by silica gel (260 g) column chromatography (CH2Cl2/MeOH, 70/30→50/50) to afford the title compound as a dark brown oil: ES-MS: 207.1 [M+H]+; Rf=0.18 (CH2Cl2/MeOH, 50/50).
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4 g
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7.6 g
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3.7 g
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64 mL
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Synthesis routes and methods V

Procedure details

Two identical reactions were set up side-by-side as follows. To a mixture of 1-[2-(4-nitro-phenoxy)-ethyl]-pyrrolidine (17.61 g, 74.5 mmol) and 5% palladium on carbon (2.0 g) was added 125 mL of ethyl acetate. The reaction mixture was hydrogenated at 45 psi at room temperature for 3 hr. The mixture was filtered through diatomaceous earth under nitrogen, and the filter cake was washed with ethyl acetate and methanol. The combined filtrates from both reactions were concentrated to yield 30.46 g (99%) of the title compound. MS 207.2 (M+1)+
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2 g
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125 mL
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99%

Retrosynthesis Analysis

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